(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring by reacting the thiazole intermediate with a suitable amidine derivative.
Substitution Reactions: The final steps involve various substitution reactions to introduce the benzyl and phenyl groups at the appropriate positions on the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed to convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
(6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of substituents and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H19N3O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(6Z)-5-imino-3-phenyl-6-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H19N3O2S/c27-24-22(15-18-11-13-21(14-12-18)31-16-19-7-3-1-4-8-19)25(30)28-26-29(24)23(17-32-26)20-9-5-2-6-10-20/h1-15,17,27H,16H2/b22-15-,27-24? |
InChI Key |
JQVPHAXEVALNCU-ZKNSXIRRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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